Ethyl 3-bromo-2-cyano-4-nitrophenylacetate
Overview
Description
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is an organic compound with the molecular formula C11H9BrN2O4. It is a valuable intermediate in the synthesis of various complex organic molecules. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-2-cyano-4-nitrophenylacetate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of ethyl phenylacetate followed by nitration and cyanation. The reaction conditions often involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: Treating the brominated product with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Cyanation: Introducing a cyano group using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Bromination: Using a bromine source and a catalyst in a flow reactor.
Continuous Nitration: Employing a nitrating mixture in a controlled flow system.
Continuous Cyanation: Utilizing a cyanide source in a flow reactor with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-2-cyano-4-nitrophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using iron powder (Fe) in acidic conditions.
Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Substitution: Ethyl 3-amino-2-cyano-4-nitrophenylacetate.
Reduction: Ethyl 3-bromo-2-cyano-4-aminophenylacetate.
Hydrolysis: 3-bromo-2-cyano-4-nitrophenylacetic acid.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: For the development of potential therapeutic agents targeting specific biological pathways.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-cyano-4-nitrophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.
Comparison with Similar Compounds
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be compared with similar compounds such as:
Ethyl 3-bromo-4-cyano-2-nitrophenylacetate: Similar structure but different positioning of functional groups.
Ethyl 3-bromo-2-cyano-4-aminophenylacetate: Contains an amino group instead of a nitro group.
Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate: Contains a methoxy group instead of a nitro group.
Uniqueness: The unique combination of bromine, cyano, and nitro groups in this compound provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(3-bromo-2-cyano-4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-4-9(14(16)17)11(12)8(7)6-13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGAKBYNCQVZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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